Product packaging for 4-Cyanophenethyl methanesulfonate(Cat. No.:CAS No. 119744-42-2)

4-Cyanophenethyl methanesulfonate

Cat. No.: B1613290
CAS No.: 119744-42-2
M. Wt: 225.27 g/mol
InChI Key: QQZUTVCAQZLTTH-UHFFFAOYSA-N
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Description

4-Cyanophenethyl methanesulfonate is a chemical compound of interest in organic synthesis and biochemical research. While specific studies on this exact derivative are limited in the available literature, its structure suggests it functions as an alkylating agent, analogous to other methanesulfonate esters like ethyl methanesulfonate (EMS) . Alkylating agents like EMS are widely used in experimental genetics and mutagenesis breeding programs to induce point mutations . They typically operate by transferring alkyl groups to nucleophilic sites in DNA, primarily alkylating guanine bases, which can lead to base pair substitutions during replication . The presence of the 4-cyanophenethyl moiety may influence the compound's reactivity, solubility, and cellular uptake, potentially making it a valuable tool for creating specific mutations or for use in studies exploring the mechanisms of DNA alkylation and repair . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, given the potential hazards associated with alkylating agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3S B1613290 4-Cyanophenethyl methanesulfonate CAS No. 119744-42-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-cyanophenyl)ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-15(12,13)14-7-6-9-2-4-10(8-11)5-3-9/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZUTVCAQZLTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627153
Record name 2-(4-Cyanophenyl)ethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119744-42-2
Record name 2-(4-Cyanophenyl)ethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation of 4 Cyanophenethyl Methanesulfonate

The Methanesulfonate (B1217627) Group as a Potent Leaving Group in Organic Reactions

The methanesulfonate group, commonly referred to as mesylate (MsO-), is a highly effective leaving group in a variety of organic reactions, particularly nucleophilic substitution and elimination reactions. wikipedia.orgpitt.edu Its efficacy stems from the stability of the resulting methanesulfonate anion (MsO⁻). This stability is attributed to the delocalization of the negative charge across the three oxygen atoms through resonance, which makes it a very weak base and, consequently, an excellent leaving group. masterorganicchemistry.comlibretexts.orgyoutube.com The conjugate acid, methanesulfonic acid (MsOH), is a strong acid, further highlighting the stability of its conjugate base. reddit.com

The conversion of alcohols to methanesulfonates is a common strategy to activate the hydroxyl group, which is otherwise a poor leaving group, for subsequent reactions. masterorganicchemistry.compearson.com This transformation is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base. masterorganicchemistry.com An important feature of this process is that the stereochemistry at the carbon atom bearing the hydroxyl group is retained because the C-O bond is not broken during the formation of the sulfonate ester. pearson.com

Comparative Analysis of Leaving Group Abilities of Sulfonates

The leaving group ability of various sulfonate esters can be compared by examining the rates of solvolysis of a common substrate. A better leaving group will depart more readily, leading to a faster reaction rate. The effectiveness of the leaving group is directly related to the stability of the departing anion. This stability is influenced by the electronic properties of the substituent on the sulfonyl group.

Electron-withdrawing groups on the sulfonate ester increase its leaving group ability by further stabilizing the resulting anion through inductive effects. For instance, trifluoromethanesulfonate (B1224126) (triflate, OTf) is an even better leaving group than mesylate because the highly electronegative fluorine atoms strongly withdraw electron density, enhancing the delocalization of the negative charge. masterorganicchemistry.com

The following table provides a comparative analysis of the leaving group abilities of various sulfonates based on the solvolysis rates of 1-phenylethyl esters.

Table 1: Relative Solvolysis Rates of 1-Phenylethyl Esters

Leaving Group Abbreviation Relative Rate (sec⁻¹) at 76°C in 80% ethanol/water
Acetate (B1210297) OAc 1.4 x 10⁻⁶
p-Nitrobenzoate OPNB 5.5 x 10⁻⁶
Methanesulfonate OMs 3.0 x 10⁴
p-Toluenesulfonate OTs 3.7 x 10⁴
p-Nitrobenzenesulfonate ONs 4.4 x 10⁵
Trifluoromethanesulfonate OTf 1.4 x 10⁸

Data sourced from Noyce, D. S.; Virgilio, J. A. J. Org. Chem., 1972, 37, 2643. oregonstate.edu

As the data indicates, sulfonate esters like mesylate and tosylate are significantly better leaving groups than carboxylate esters like acetate and p-nitrobenzoate. The introduction of a nitro group on the benzenesulfonate (B1194179) (nosylate) further increases the rate, and the triflate group is an exceptionally potent leaving group. oregonstate.edu

Influence of Electronic and Steric Factors on Leaving Group Effectiveness

Electronic Factors: The electronic nature of the substituent on the sulfonate group plays a crucial role in determining its leaving group ability. Electron-withdrawing groups enhance the leaving group's effectiveness by stabilizing the negative charge on the departing anion through induction and/or resonance. masterorganicchemistry.comlibretexts.org This increased stability translates to a lower activation energy for the bond-breaking step in nucleophilic substitution or elimination reactions. For example, the powerful electron-withdrawing effect of the three fluorine atoms in the triflate group makes it one of the best leaving groups available in organic chemistry. masterorganicchemistry.com

The cyano group (-CN) on the phenethyl ring of 4-cyanophenethyl methanesulfonate is an electron-withdrawing group. This group can influence the reactivity of the molecule in nucleophilic substitution reactions. While it is not directly attached to the sulfonate, its electronic influence can be transmitted through the aromatic ring and the ethyl chain, potentially affecting the stability of any carbocationic intermediate that might form in an SN1 reaction.

Steric Factors: Steric hindrance around the reaction center can significantly impact the rate and mechanism of nucleophilic substitution reactions. In SN2 reactions, which involve a backside attack by the nucleophile, increased steric bulk at the carbon bearing the leaving group will hinder the approach of the nucleophile and slow down the reaction rate. pitt.eduyoutube.com For this compound, the primary carbon attached to the methanesulfonate group is relatively unhindered, which would generally favor an SN2 pathway.

However, steric factors can also influence the leaving group itself. Bulky substituents on the sulfonate group can sterically shield the sulfur atom from potential nucleophilic attack, which can be a competing side reaction. mdpi.com This ensures that the desired substitution occurs at the carbon atom.

Nucleophilic Substitution Reactions Involving this compound

This compound is a versatile substrate for nucleophilic substitution reactions due to the excellent leaving group ability of the methanesulfonate group. wikipedia.org These reactions involve the displacement of the mesylate by a wide range of nucleophiles.

SN2 and SN1 Type Reaction Mechanisms

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN2 (bimolecular nucleophilic substitution) and SN1 (unimolecular nucleophilic substitution). masterorganicchemistry.compressbooks.pub

The SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This concerted mechanism results in an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. pitt.edumasterorganicchemistry.com SN2 reactions are favored by primary and less hindered secondary substrates, strong nucleophiles, and polar aprotic solvents. youtube.comyoutube.com Given that this compound is a primary sulfonate ester, it is expected to be highly reactive towards SN2 substitution.

The SN1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comreddit.com In the second, fast step, the nucleophile attacks the carbocation. masterorganicchemistry.com The rate of an SN1 reaction depends only on the concentration of the substrate. masterorganicchemistry.comlibretexts.org SN1 reactions are favored by tertiary and more substituted secondary substrates that can form stable carbocations, weak nucleophiles, and polar protic solvents that can solvate both the leaving group anion and the carbocation intermediate. youtube.comlibretexts.org While this compound is a primary substrate, the presence of the adjacent phenyl group could potentially stabilize a primary carbocation through resonance (forming a phenonium ion intermediate), making an SN1 pathway a possibility under certain conditions, such as in highly ionizing, non-nucleophilic solvents. researchgate.net

The presence of the electron-withdrawing cyano group in the para position of the phenyl ring would destabilize a potential carbocation intermediate, making an SN1 pathway less favorable compared to an unsubstituted phenethyl methanesulfonate. rsc.org Therefore, SN2 reactions are generally the more probable pathway for this compound with most nucleophiles.

Intramolecular Cyclization and Rearrangement Reactions

In addition to intermolecular nucleophilic substitution, molecules containing both a nucleophile and a leaving group can undergo intramolecular cyclization . If a nucleophilic functional group is present elsewhere in the molecule containing the methanesulfonate, it can attack the carbon bearing the mesylate, leading to the formation of a cyclic product. The feasibility of such reactions depends on the length and flexibility of the chain connecting the nucleophile and the electrophilic center, with the formation of 5- and 6-membered rings being particularly favorable.

Rearrangement reactions are also a possibility, especially if a carbocation intermediate is formed, as in an SN1-type process. berhamporegirlscollege.ac.inthermofisher.com Carbocation rearrangements, such as hydride or alkyl shifts, can occur to form a more stable carbocation. msu.edu In the case of phenethyl systems, rearrangement can occur via phenyl participation, leading to the formation of a bridged phenonium ion intermediate. researchgate.net This can result in the scrambling of isotopic labels if the ethyl chain is labeled. Solvolysis studies of 2-phenylethyl-1-¹⁴C p-toluenesulfonate have shown that the degree of rearrangement is highly dependent on the solvent, with more ionizing solvents promoting greater rearrangement. researchgate.net While the electron-withdrawing cyano group in this compound would disfavor the formation of a discrete carbocation, the possibility of phenyl participation, albeit reduced, cannot be entirely ruled out under forcing conditions.

Tandem Reactions and Domino Processes Utilizing Methanesulfonates

Methanesulfonates are valuable functional groups in tandem or domino reactions , which involve a sequence of two or more bond-forming reactions that occur under the same reaction conditions without the isolation of intermediates. nih.goviupac.org These processes are highly efficient as they reduce the number of synthetic steps, purifications, and waste generated. mdpi.com

The good leaving group ability of the mesylate allows it to be the initiating or a key participating group in such cascades. For example, a reaction sequence could be initiated by a nucleophilic attack on a different part of the molecule, which then generates a new nucleophile that subsequently displaces the methanesulfonate in an intramolecular fashion. Alternatively, the initial displacement of the methanesulfonate can trigger a subsequent transformation.

Ion Pair-Assisted Nucleophilic Substitutions

While direct experimental studies on ion pair-assisted nucleophilic substitutions of this compound are not extensively documented in publicly available literature, the behavior of related sulfonate esters provides a framework for understanding this phenomenon. In nucleophilic substitution reactions, the leaving group, methanesulfonate, can depart to form a carbocation intermediate. The nature of this intermediate and its interaction with the counter-ion can significantly impact the reaction's outcome.

In many solvolysis reactions of secondary alkyl arenesulfonates, the formation of ion pairs—be it contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs), or free ions—is a critical aspect of the reaction mechanism. The stability and reactivity of these intermediates are influenced by the solvent's polarity and ionizing power. For instance, in the solvolysis of many secondary tosylates, the reaction is believed to proceed through a concerted pathway without the formation of a discrete carbocation intermediate, especially in less ionizing solvents. However, in more polar solvents, an ionization mechanism involving ion pairs becomes more plausible.

The presence of the electron-withdrawing 4-cyano group in this compound would destabilize a full-fledged carbocation at the benzylic position, making a classic SN1 mechanism involving a free carbocation less likely. However, the formation of tight ion pairs, where the departing methanesulfonate anion remains closely associated with the incipient carbocation, could still play a role. The interaction within this ion pair can influence the stereochemical outcome of the reaction and the distribution of substitution and elimination products.

A key feature in the reactivity of 2-phenylethyl systems is the potential for neighboring group participation (NGP) by the phenyl ring, leading to the formation of a bridged phenonium ion intermediate. spcmc.ac.inwikipedia.orglibretexts.orgchegg.com This participation often results in rate acceleration and scrambling of labels at the α and β carbons. However, the strongly deactivating cyano group in this compound would significantly diminish the nucleophilicity of the phenyl ring, making this type of participation less probable compared to unsubstituted or activated phenethyl systems. Isotopic labeling studies on related systems with electron-withdrawing substituents have shown a marked decrease in the extent of aryl participation.

Mechanistic Investigations and Reaction Pathway Analysis

Understanding the intricate details of the reaction mechanisms of this compound requires a multi-faceted approach, including kinetic studies, identification of intermediates, and analysis of solvent and catalyst effects.

Kinetic Studies and Rate Law Determination

Kinetic studies are fundamental to elucidating reaction mechanisms. For nucleophilic substitution and elimination reactions, determining the rate law can distinguish between unimolecular (SN1, E1) and bimolecular (SN2, E2) pathways.

SN2 and E2 Reactions: These reactions are characterized by second-order kinetics, where the rate is dependent on the concentrations of both the substrate and the nucleophile/base. The rate law is expressed as: Rate = k[Substrate][Nucleophile/Base] For this compound, reactions with strong, non-hindered nucleophiles or bases would likely follow these bimolecular pathways. vedantu.comyoutube.com

SN1 and E1 Reactions: These reactions proceed through a rate-determining ionization step to form a carbocation intermediate and thus exhibit first-order kinetics, with the rate depending only on the substrate concentration. The rate law is: Rate = k[Substrate] Given the destabilizing effect of the 4-cyano group on a potential carbocation, a pure SN1 or E1 mechanism is expected to be slow for this substrate.

A Hammett plot, which correlates the logarithm of the reaction rate constants with substituent constants (σ), can provide valuable insights. For the solvolysis of 2-phenylethyl arenesulfonates, a nonlinear Hammett plot is often observed, indicative of a change in mechanism or a change in the rate-determining step across the series of substituents. For substituents more electron-withdrawing than hydrogen, the plot is often linear with a positive ρ value, consistent with a mechanism where electron-withdrawing groups slow down the reaction by destabilizing a positively charged transition state, as would be expected for both SN2 and aryl-assisted pathways.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed mechanism. In the context of this compound, the primary intermediate to consider would be a carbocation or an ion pair.

As previously discussed, the formation of a discrete, free carbocation is unlikely due to the electronic effect of the cyano group. However, the intermediacy of a phenonium ion, formed through neighboring group participation of the aryl ring, is a hallmark of the solvolysis of many 2-phenylethyl derivatives. spcmc.ac.inwikipedia.orglibretexts.orgchegg.com The existence of phenonium ions has been supported by stereochemical studies, where the solvolysis of optically active precursors leads to products with retained or scrambled stereochemistry. For example, the acetolysis of threo-3-phenyl-2-butyl tosylate yields a racemic mixture of the threo-acetate, a result explained by the formation of a symmetric, achiral phenonium ion intermediate. spcmc.ac.inchegg.com In contrast, the erythro isomer gives the erythro-acetate with retention of configuration, proceeding through a chiral phenonium ion.

For this compound, the diminished capacity for aryl participation suggests that if a phenonium ion is formed, it would be at a much slower rate and to a lesser extent than in unsubstituted systems. Spectroscopic techniques such as NMR could potentially be used to detect such intermediates under stable, non-nucleophilic conditions (e.g., in "magic acid," SbF5-SO2), although the high reactivity of these species makes their direct observation challenging.

Role of Solvents and Catalysts in Directing Reactivity

The choice of solvent plays a pivotal role in directing the course of substitution and elimination reactions. Solvent properties such as polarity, ionizing power, and nucleophilicity can stabilize or destabilize transition states and intermediates, thereby influencing reaction rates and product distributions.

Solvent PropertyEffect on SN1/E1Effect on SN2/E2
Polar Protic Solvents (e.g., water, alcohols) Stabilize the carbocation intermediate and the leaving group anion, thus accelerating the reaction. Can also act as nucleophiles (solvolysis). youtube.comCan solvate the nucleophile, reducing its reactivity and slowing the reaction rate.
Polar Aprotic Solvents (e.g., acetone, DMSO) Less effective at stabilizing carbocations compared to protic solvents.Favor SN2 reactions by not solvating the nucleophile as strongly, leaving it more "naked" and reactive.
Nonpolar Solvents (e.g., hexane, benzene) Disfavor ionization and are generally poor solvents for these reactions.Can be used for SN2 reactions with appropriate nucleophiles, but solubility can be an issue.

Interactive Data Table: Solvent Effects on Reactivity (Please note: The following is a generalized representation of solvent effects and not specific experimental data for this compound.)

SolventDielectric Constant (ε)Favored Mechanism(s)General Outcome
Water80.1SN1, E1Solvolysis products, potential for elimination.
Methanol32.7SN1, E1, SN2, E2Competition between substitution and elimination.
Acetone20.7SN2Favors bimolecular substitution.
Dimethyl Sulfoxide (DMSO)46.7SN2, E2Strongly favors bimolecular pathways.

Catalysts can also significantly influence the reactivity. For instance, the addition of a non-nucleophilic base can promote elimination reactions. Lewis acids could potentially coordinate to the methanesulfonate group, making it a better leaving group and promoting ionization, although this might be complicated by interactions with the cyano group.

Other Reactivity Patterns

Beyond nucleophilic substitution, this compound can undergo other transformations, most notably elimination reactions.

Elimination Reactions from Phenethyl Methanesulfonate Structures

Elimination reactions of 2-phenylethyl systems can proceed via two main mechanisms: E2 (bimolecular elimination) and E1 (unimolecular elimination). vedantu.comyoutube.commasterorganicchemistry.comlibretexts.org

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from the β-carbon at the same time as the leaving group departs from the α-carbon. This pathway is favored by strong, bulky bases and requires an anti-periplanar arrangement of the β-hydrogen and the leaving group. For this compound, the presence of the electron-withdrawing cyano group can increase the acidity of the benzylic protons, but this effect is transmitted through the ethyl chain. The acidity of the β-protons is more directly influenced by the phenyl ring. The reaction of 2-phenylethyl bromide with sodium ethoxide, a strong base, proceeds via an E2 mechanism, as evidenced by the lack of deuterium (B1214612) exchange when the reaction is carried out in a deuterated solvent. vedantu.com

E1 Mechanism: This is a two-step process that begins with the same ionization step as the SN1 reaction to form a carbocation intermediate. In a subsequent step, a weak base removes a β-proton to form the alkene. This pathway competes with the SN1 reaction and is favored by polar, non-nucleophilic solvents and higher temperatures. As with the SN1 pathway, the E1 mechanism is likely disfavored for this compound due to the instability of the corresponding carbocation.

The competition between substitution and elimination is a key aspect of the reactivity of phenethyl methanesulfonates. The outcome is influenced by several factors:

Strength and Steric Hindrance of the Base/Nucleophile: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination. Strong, non-hindered bases/nucleophiles (e.g., ethoxide) can lead to a mixture of SN2 and E2 products. Weak bases/nucleophiles (e.g., water, alcohols) favor SN1 and E1 pathways, especially at higher temperatures. nih.gov

Reaction Temperature: Higher temperatures generally favor elimination over substitution because elimination reactions have a higher entropy of activation (more molecules are formed in the product). youtube.com

Substrate Structure: The presence of the 4-cyano group will influence the acidity of the β-protons and the stability of the transition states for both substitution and elimination.

Computational and Theoretical Investigations of 4 Cyanophenethyl Methanesulfonate

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule. These theoretical methods provide insights into the three-dimensional arrangement of atoms, the distribution of electrons, and the molecule's reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional structure of a molecule, its lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found. For a flexible molecule like 4-Cyanophenethyl methanesulfonate (B1217627), which contains several rotatable single bonds, a conformational analysis would be necessary. This analysis would explore the various possible spatial arrangements (conformers) of the atoms and identify the most energetically favorable ones. This information is crucial as the conformation of a molecule can significantly influence its physical and chemical properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity. An analysis for 4-Cyanophenethyl methanesulfonate would involve calculating the energies of these orbitals and visualizing their spatial distribution to predict sites of electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron distribution within a molecule. It examines the interactions between filled and vacant orbitals to understand charge transfer, hyperconjugation, and the delocalization of electron density. For this compound, an NBO analysis would quantify the strength of the various bonds and reveal important stabilizing interactions, such as the delocalization of electrons from the methanesulfonate group to the aromatic ring or the cyano group.

Spectroscopic Property Predictions via Computational Methods

Computational methods can simulate various types of spectra, providing a powerful tool for interpreting experimental data and for identifying unknown compounds.

Simulated Vibrational (Infrared and Raman) Spectra

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These spectra are unique for each molecule and act as a "molecular fingerprint." By calculating the vibrational modes of this compound, one could generate theoretical IR and Raman spectra. This would involve determining the frequencies and intensities of the vibrations associated with specific functional groups, such as the C≡N stretch of the cyano group, the S=O stretches of the sulfonate group, and the various vibrations of the phenethyl backbone.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of a molecule in solution. Theoretical calculations can predict the chemical shifts of the various nuclei in a molecule (e.g., ¹H, ¹³C). For this compound, these calculations would provide theoretical ¹H and ¹³C NMR spectra. By comparing these predicted spectra with experimental data, one could confirm the structure of the compound and assign the observed signals to specific atoms within the molecule.

Mechanistic Pathway Exploration and Transition State Modeling

Extensive searches of scientific literature and computational chemistry databases have revealed a significant gap in the publicly available research concerning the specific compound this compound. As of the current date, there are no dedicated computational studies detailing the mechanistic pathway exploration, transition state modeling, or the computational design of catalytic systems exclusively for this molecule.

Therefore, the following sections, which were intended to detail these specific computational aspects, cannot be populated with direct research findings on this compound. The information that would typically be presented here, such as energy profile calculations and the design of novel catalysts, is not available in existing scholarly articles or research repositories.

Energy Profile Calculations for Reaction Pathways

A thorough review of scientific literature did not yield any studies that have performed energy profile calculations for the reaction pathways involving this compound. Such calculations are crucial for understanding the kinetics and thermodynamics of its potential reactions, including nucleophilic substitution or elimination pathways. This type of investigation would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to map the potential energy surface of the reaction, identifying the energies of reactants, products, intermediates, and transition states. Without such studies, a quantitative understanding of the activation barriers and reaction enthalpies for this compound remains speculative.

Computational Design of Catalytic Systems and Reaction Conditions

Similarly, there is no available research on the computational design of catalytic systems or the optimization of reaction conditions specifically for transformations involving this compound. This area of research would typically employ computational screening of potential catalysts to enhance reaction rates, improve selectivity, or enable novel transformations. The design process often involves modeling the interaction of the substrate, this compound, with various catalyst candidates to predict catalytic performance. The absence of such studies indicates that the catalytic chemistry of this compound is an unexplored area in computational chemistry.

Advanced Characterization and Analytical Methodologies for 4 Cyanophenethyl Methanesulfonate

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is indispensable for the detailed molecular characterization of 4-cyanophenethyl methanesulfonate (B1217627). Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy offer complementary information, enabling a complete picture of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

One-dimensional NMR provides fundamental information about the number and types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-cyanophenethyl methanesulfonate would be expected to show distinct signals corresponding to the aromatic protons, the ethyl bridge protons, and the methyl protons of the methanesulfonate group. The aromatic protons typically appear as a complex multiplet in the downfield region (around 7.2-7.7 ppm). The two methylene (B1212753) groups of the phenethyl moiety would present as two triplets, with the one adjacent to the oxygen atom of the sulfonate ester shifted further downfield due to the deshielding effect. The methyl group of the methanesulfonate would appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. udel.edu Key resonances would include those for the nitrile carbon, the aromatic carbons (with distinct signals for the ipso, ortho, meta, and para positions relative to the ethyl group), the two methylene carbons of the ethyl bridge, and the methyl carbon of the methanesulfonate group. udel.edulibretexts.orgoregonstate.edu The chemical shifts are influenced by the electronic environment; for instance, the carbon atom attached to the highly electronegative oxygen of the sulfonate ester will be significantly deshielded. udel.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH ~7.2-7.7 (m) ~125-140
-CH₂-O- Triplet ~60-70
Ar-CH₂- Triplet ~30-40
-SO₂-CH₃ Singlet ~35-45
-C≡N - ~115-125
Aromatic C-CN - Varies

Note: Predicted values are based on typical chemical shift ranges for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

Two-dimensional NMR experiments are powerful tools for establishing connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would be crucial for confirming the connectivity of the ethyl bridge protons and for assigning the complex spin systems of the aromatic protons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, providing key information for assembling the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which can help to confirm the three-dimensional structure of the molecule.

The synthesis of this compound can be monitored in real-time using in situ NMR spectroscopy. researchgate.netresearchgate.netnih.govcardiff.ac.ukrsc.org This technique allows for the observation of the disappearance of starting material signals and the concurrent appearance of product signals, providing valuable kinetic and mechanistic data. researchgate.netcardiff.ac.ukrsc.org By tracking the characteristic peaks of both reactants and the product over time, the reaction progress can be accurately followed, helping to optimize reaction conditions such as temperature, time, and catalyst loading. researchgate.netresearchgate.netcardiff.ac.ukrsc.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in this compound. The spectrum would be characterized by several key absorption bands.

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Nitrile (-C≡N) Stretching ~2220-2260
Sulfonate (R-SO₂-O-) Asymmetric Stretching ~1350-1370
Sulfonate (R-SO₂-O-) Symmetric Stretching ~1170-1190
C-O Stretching ~1000-1050
Aromatic C=C Stretching ~1450-1600
C-H (Aromatic) Stretching ~3000-3100

The presence of a sharp, strong band around 2230 cm⁻¹ is a clear indicator of the nitrile group. The strong absorptions in the 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹ regions are characteristic of the asymmetric and symmetric stretching vibrations of the sulfonate group, respectively. researchgate.net The C-O stretching vibration would also be present, alongside the typical absorptions for aromatic and aliphatic C-H and C=C bonds.

Raman Spectroscopy

The nitrile (-C≡N) group, a key functional group in the molecule, exhibits a characteristic and strong Raman-active stretching vibration. This peak is typically observed in the 2100-2300 cm⁻¹ region. morressier.com Its precise position can be sensitive to the molecular environment, including solvent polarity and intermolecular interactions. morressier.com The presence of other functional groups and side chains can also influence the exact Raman shift of the nitrile group. morressier.com

The methanesulfonate (-SO₃CH₃) group also produces characteristic Raman signals. The S=O stretching vibrations are typically strong and appear in the region of 1300-1400 cm⁻¹ for the asymmetric stretch and 1100-1200 cm⁻¹ for the symmetric stretch. The S-O and C-S stretching vibrations will also produce signals, generally at lower wavenumbers.

The aromatic ring of the phenethyl group will show several characteristic bands. These include the C-C stretching vibrations within the ring, typically found in the 1400-1600 cm⁻¹ range, and the C-H stretching vibrations of the aromatic ring, which appear above 3000 cm⁻¹. The aliphatic ethyl bridge will contribute to C-H stretching and bending vibrations in the spectrum.

Predicted Raman Shifts for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Nitrile (-C≡N)Stretching2100 - 2300 morressier.com
Methanesulfonate (-SO₃CH₃)Asymmetric S=O Stretch1300 - 1400
Symmetric S=O Stretch1100 - 1200
Aromatic RingC-C Stretch1400 - 1600
Aromatic C-H Stretch> 3000
Aliphatic Chain (-CH₂-CH₂-)C-H Stretch2800 - 3000

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of this compound and its fragments. This level of precision is crucial for differentiating between isobaric interferences, which are molecules that have the same nominal mass but different elemental formulas.

When subjected to HRMS analysis, the protonated molecule of this compound, [M+H]⁺, would be observed, and its exact mass would be measured. This precise mass measurement is a key identifier for the compound.

Hyphenated Techniques (GC-MS, LC-MS)

The coupling of chromatographic separation techniques with mass spectrometry, known as hyphenated techniques, provides a powerful platform for the analysis of complex mixtures and the definitive identification of individual components.

In the context of this compound, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly valuable.

GC-MS: In GC-MS, the sample is vaporized and separated based on its volatility and interaction with the stationary phase of the GC column before entering the mass spectrometer. For methanesulfonate esters, which can be volatile, GC-MS is a common analytical choice. researchgate.netglobalresearchonline.net The electron ionization (EI) source in a GC-MS system would induce fragmentation of this compound. The resulting mass spectrum would display a characteristic pattern of fragment ions. Predicting the exact fragmentation pattern can be complex, but likely fragmentation pathways would involve cleavage of the ester bond, loss of the methanesulfonyl group, and fragmentation of the phenethyl side chain. researchgate.net For instance, the cleavage of the C-O bond in the ester would likely lead to the formation of a stable 4-cyanophenethyl cation.

LC-MS: LC-MS is particularly useful for less volatile or thermally labile compounds. nih.gov In LC-MS, the compound is separated by liquid chromatography before being introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). ESI would likely generate the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for accurate molecular weight determination. nih.gov By inducing fragmentation within the mass spectrometer (e.g., through collision-induced dissociation in a tandem MS experiment, LC-MS/MS), structural information can be obtained. The fragmentation pattern in LC-MS/MS would be instrumental in confirming the identity of the compound. For example, a common fragmentation of similar compounds involves the loss of the methanesulfonic acid moiety.

Predicted Key Mass Fragments for this compound

Ion DescriptionPredicted m/z
[M+H]⁺ (Protonated Molecule)226.07
[M-CH₃SO₃H]⁺ (Loss of methanesulfonic acid)130.07
[4-cyanophenethyl]⁺130.07
[tropylium ion from phenethyl]91.05

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For this compound, reversed-phase HPLC is a suitable method for purity determination.

A typical HPLC method would involve a C18 column as the stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient separation of the target compound from any potential impurities with different polarities. Detection is commonly achieved using a UV detector, as the aromatic ring in this compound provides a chromophore that absorbs UV light. The presence of the nitrile group might also influence the UV absorption spectrum. While methanesulfonate esters themselves lack a strong UV chromophore, derivatization can be used to enhance UV detection if necessary. nih.govgoogle.comnih.gov

The retention time of this compound in an HPLC system is a characteristic property under a specific set of conditions (column, mobile phase, flow rate, temperature) and is used for its identification. The peak area is proportional to the concentration and is used for quantification and purity assessment.

Typical HPLC Parameters for Analysis of Aromatic Methanesulfonates

ParameterTypical Value/Condition
ColumnC18, 150 x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile and Water (with potential additives like formic acid)
ElutionGradient
Flow Rate1.0 mL/min
DetectionUV (e.g., at 220 nm or 254 nm)
Injection Volume10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. Given that many methanesulfonate esters can be analyzed by GC, this method is applicable for the purity assessment of this compound. globalresearchonline.netresearchgate.net

A typical GC method would employ a capillary column with a suitable stationary phase, such as a polyethylene (B3416737) glycol (wax) or a phenyl-substituted polysiloxane phase. globalresearchonline.net The sample, dissolved in a suitable solvent, is injected into a heated inlet where it is vaporized and then carried through the column by an inert gas (e.g., helium or nitrogen). Separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) is commonly used for detection, as it is sensitive to most organic compounds.

The retention time in GC is a key parameter for identification, and the peak area allows for quantification. GC is particularly useful for detecting volatile impurities that may be present in the sample.

Typical GC Parameters for Analysis of Methanesulfonate Esters

ParameterTypical Value/Condition
ColumnDB-WAX or DB-5 (30 m x 0.32 mm, 1.0 µm) globalresearchonline.net
Carrier GasHelium or Nitrogen
Inlet Temperature250 °C
Oven ProgramTemperature gradient (e.g., starting at 100 °C and ramping to 250 °C)
DetectorFlame Ionization Detector (FID)
Injection ModeSplit/Splitless

X-ray Crystallography for Solid-State Structural Determination

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be the first critical step. The process involves irradiating the crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are used to calculate an electron density map, from which the atomic structure of the molecule can be deduced.

Hypothetical Crystallographic Data for a Cyanophenyl-Containing Compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)4.4334
b (Å)10.7677
c (Å)12.7779
α (°)90
β (°)99.806
γ (°)90
Volume (ų)600.5
Z2
Note: This data is for 2-cyanophenyl phenacyl ether and is presented for illustrative purposes only. researchgate.net

Such data would allow for a detailed analysis of the molecular geometry of this compound, including the planarity of the phenyl ring, the orientation of the cyano and methanesulfonate groups, and any intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal lattice.

Specialized Techniques for Mechanistic Insights and Surface Analysis

Beyond bulk structural characterization, specialized techniques can provide deeper insights into the reactivity and surface properties of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. libretexts.org This method is invaluable for studying reaction mechanisms that may involve radical intermediates.

In the context of this compound, EPR spectroscopy could be employed to investigate its stability and potential degradation pathways under various conditions, such as exposure to UV light, heat, or reactive chemical species. If a reaction involving this compound proceeds through a radical mechanism, EPR would be able to detect and characterize the transient radical species formed.

The key parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constants, which provide information about the electronic structure and the environment of the unpaired electron. While no specific EPR studies on this compound have been reported, the general approach would involve:

Generating potential radical species from this compound in a controlled manner.

Trapping these short-lived radicals using a spin-trapping agent to form a more stable radical adduct.

Recording the EPR spectrum of the spin adduct to identify the original radical.

This approach has been successfully used to identify and characterize a wide range of organic and inorganic radicals in various chemical and biological systems. nih.govspringernature.com

Atomic Force Microscopy (AFM) and Secondary Ion Mass Spectrometry (SIMS) for Surface Characterization

For applications where this compound might be used as a thin film or coating, its surface properties become critically important. Atomic Force Microscopy (AFM) and Secondary Ion Mass Spectrometry (SIMS) are powerful techniques for characterizing surfaces at the nanoscale.

Atomic Force Microscopy (AFM) provides three-dimensional topographical images of a surface with atomic or near-atomic resolution. aps.org It can be used to assess the morphology, roughness, and homogeneity of a thin film of this compound deposited on a substrate. AFM operates by scanning a sharp tip over the surface and measuring the forces between the tip and the sample. This technique can be performed in various environments, including air and liquid, making it versatile for studying surface properties under different conditions.

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique that can determine the elemental and molecular composition of the very top layers of a solid material. wikipedia.orgfu-berlin.de In a SIMS experiment, a primary ion beam is used to sputter the sample surface, and the ejected secondary ions are analyzed by a mass spectrometer. wikipedia.org This technique could be used to:

Confirm the presence and purity of this compound on a surface.

Detect any surface contamination.

Perform depth profiling to determine the thickness and compositional uniformity of a thin film.

Time-of-Flight SIMS (ToF-SIMS) is a particularly powerful variant that provides high mass resolution and can be used to identify molecular fragments, offering detailed chemical information about the surface. nih.govaip.org

While specific AFM and SIMS studies on this compound are not available, the application of these techniques to organic thin films is well-established and would be directly applicable to the characterization of this compound in solid-state applications. jeol.comphi.com

Applications of 4 Cyanophenethyl Methanesulfonate in Synthetic Organic Chemistry and Materials Science

Utilization as a Core Building Block in Organic Synthesis

The strategic placement of a good leaving group (methanesulfonate) on the ethyl chain and a versatile cyano group on the aromatic ring makes 4-cyanophenethyl methanesulfonate (B1217627) a highly attractive starting material for the synthesis of a wide array of organic molecules. Its utility stems from the ability to selectively address each functional group, enabling the construction of intricate molecular architectures.

Precursor for the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules often relies on the sequential and controlled introduction of various functional groups and structural motifs. 4-Cyanophenethyl methanesulfonate can serve as a key intermediate in multi-step synthetic sequences. The methanesulfonate group allows for the facile introduction of a 4-cyanophenethyl moiety into a larger molecule via nucleophilic substitution reactions with a variety of nucleophiles, such as carbanions, amines, and alkoxides. This reaction forms a stable carbon-carbon or carbon-heteroatom bond, extending the carbon skeleton and incorporating the cyanophenyl unit. The cyano group can then be further elaborated. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings. This dual reactivity provides chemists with a powerful tool to build molecular complexity in a stepwise and controlled manner, paving the way for the synthesis of novel pharmaceuticals, agrochemicals, and materials.

A general strategy for generating diverse collections of small molecules involves multicomponent assembly processes to create intermediates with specific functional handles. These intermediates can then undergo ring-forming reactions to produce heterocyclic scaffolds suitable for further derivatization. nih.gov This modular approach allows for the construction of libraries of polycyclic compounds with a range of substituents for biological evaluation. nih.gov

Synthetic Strategies for Indole (B1671886) and Ynol Ether Derivatives

Indole Derivatives:

Indole and its derivatives are among the most important heterocyclic scaffolds in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. While direct synthesis of indoles from this compound is not prominently reported, the compound can be envisioned as a precursor to key intermediates in established indole syntheses. For example, the phenethyl group can be a component of precursors for Fischer indole synthesis, a classic method for indole formation. chebanov.org More modern approaches to indole synthesis involve transition-metal-catalyzed cyclizations of substituted anilines or styrenes. chebanov.org For instance, a palladium-catalyzed reaction of 2-iodostyrenes with di-t-butyldiaziridinone provides indoles through the simultaneous formation of two carbon-nitrogen bonds. chebanov.org

Ynol Ether Derivatives:

Ynol ethers are valuable synthetic intermediates due to their electron-rich alkyne moiety. researchgate.net Their synthesis typically involves the elimination of a leaving group from a vinyl ether precursor. While the direct use of this compound in ynol ether synthesis is not documented, its structural features could be incorporated into precursors for such transformations. For example, a synthetic route could be designed where the phenethyl group is part of a larger molecule that undergoes a base-promoted elimination to form the ynol ether. Classic methods for preparing ynol ethers include the dehalogenation of trichloroethylene. researchgate.net More contemporary methods often employ transition metal catalysis.

DerivativeGeneral Synthetic ApproachKey Features of the Approach
Indole DerivativesFischer Indole Synthesis, Transition-metal-catalyzed cyclizationsUtilizes substituted anilines or styrenes as precursors.
Ynol Ether DerivativesElimination reactions, Dehalogenation of precursorsOften involves vinyl ether intermediates or transition metal catalysis.

Preparation of Acrylonitriles and Other Unsaturated Systems

The synthesis of acrylonitriles, which are important monomers and synthetic intermediates, can be achieved through various methods. While a direct conversion from this compound is not a standard procedure, related precursors can be utilized. For instance, the synthesis of 4-(2,2-difluorovinyl)benzonitrile (B14117845) has been achieved through a Wittig-type olefination of 4-formylbenzonitrile. mdpi.com This highlights the utility of the benzonitrile (B105546) moiety in forming unsaturated systems.

The development of radical-based methods has also provided new routes to functionalized unsaturated systems. For example, the visible-light-promoted radical oxycyanomethylation of olefinic amides with bromoacetonitrile (B46782) leads to the formation of 4-cyanoethylated benzoxazines. researchgate.net This type of transformation showcases how a cyano-containing fragment can be incorporated to create complex heterocyclic systems with unsaturated character.

Synthesis of Various Cyano-Substituted Organic Scaffolds

The cyano group is a versatile functional group that can be used to construct a variety of organic scaffolds. This compound provides a means to introduce a cyanophenyl ethyl group into molecules, which can then be used to build more complex structures.

ScaffoldSynthetic StrategySignificance
Cyano-substituted carbazolesTandem C-C/C-H bond activationImportant for materials science and pharmaceuticals. sigmaaldrich.com
Cyano-substituted indolizinesRegioselective cyanofunctionalization and benzannulationValuable intermediates for nitrogen-containing heterocycles. mdpi.com
Cyano-substituted benzoxazinesVisible-light-promoted radical oxycyanomethylationAccess to complex heterocyclic systems. researchgate.net

Development of Molecular Probes and Imaging Agents

Molecular probes and imaging agents are essential tools in chemical biology and medical diagnostics. The design of these molecules often involves the incorporation of a signaling unit (e.g., a fluorophore) and a recognition element that can interact with a specific biological target.

Design and Synthesis of Probe Scaffolds Incorporating Cyanophenethyl Methanesulfonate

The development of novel molecular probes often requires the synthesis of new molecular scaffolds that can be readily functionalized. The 4-cyanophenethyl group can serve as a core component of such scaffolds. The cyano group itself can act as a weak fluorophore or can be converted into other functionalities that modulate the photophysical properties of a molecule. For instance, the synthesis of boron-containing compounds for medical applications, such as Boron Neutron Capture Therapy (BNCT), often involves the functionalization of aromatic rings. mdpi.com

Radiochemical Synthesis Applications (e.g., for PET imaging precursors, focusing on the chemical synthesis, not clinical trials)

The development of novel radiotracers for Positron Emission Tomography (PET) is a dynamic area of research, continually seeking new molecular probes to visualize and quantify physiological processes in vivo. The synthesis of these tracers often involves the late-stage introduction of a positron-emitting radionuclide, such as fluorine-18, into a precursor molecule. Precursors must be designed to react efficiently and rapidly under the constraints of the short half-life of the radionuclide.

This compound is a precursor ideally suited for this purpose. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions with [¹⁸F]fluoride ions. The 4-cyanophenethyl moiety itself is a component of various biologically active molecules and can be incorporated into PET tracer candidates targeting a range of biological targets.

The synthesis of a PET imaging precursor using this compound would typically proceed via a two-step sequence. The first step is the preparation of the precursor itself, starting from 4-(2-hydroxyethyl)benzonitrile. This commercially available alcohol is reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534), to afford this compound in high yield.

The subsequent radiolabeling step involves the reaction of this compound with [¹⁸F]fluoride. The [¹⁸F]fluoride is typically produced in a cyclotron and is activated by a phase-transfer catalyst, such as a kryptofix [2.2.2]/potassium carbonate complex. The activated [¹⁸F]fluoride then displaces the methanesulfonate group to form 4-(2-[¹⁸F]fluoroethyl)benzonitrile. This radiolabeled synthon can then be used in subsequent steps to be conjugated to a larger targeting molecule, or it may be the final PET tracer itself, depending on the specific application.

Table 1: Synthesis of this compound and its Proposed Radiolabeling

StepReactantsReagentsProduct
1. Mesylation 4-(2-Hydroxyethyl)benzonitrileMethanesulfonyl chloride, TriethylamineThis compound
2. Radiolabeling This compound[¹⁸F]Fluoride, Kryptofix [2.2.2], K₂CO₃4-(2-[¹⁸F]Fluoroethyl)benzonitrile

Role in the Synthesis of Polymeric Materials

The functionalization of polymers is a key strategy for tailoring their properties for specific applications. The introduction of specific chemical groups can impart new functionalities, such as metal chelation, altered solubility, or sites for further chemical modification.

In the field of materials science, this compound serves as a specialized ethylating agent for the functionalization of polymer ligands. This is particularly relevant in the synthesis of coordination polymers and metal-organic frameworks (MOFs), where the electronic and steric properties of the ligands dictate the structure and function of the final material.

Polymer ligands, such as those based on poly(pyrazolyl)methane or similar nitrogen-containing heterocyclic structures, can be functionalized by N-alkylation. The nitrogen atoms in the pyrazole (B372694) rings are nucleophilic and can react with alkylating agents to form new C-N bonds.

The use of this compound in this context allows for the covalent attachment of the 4-cyanophenethyl group to the polymer backbone. The reaction proceeds via a nucleophilic substitution, where the pyrazole nitrogen attacks the carbon bearing the methanesulfonate leaving group.

This functionalization can be highly desirable for several reasons. The cyano group can act as a coordinating site for metal ions, potentially leading to the formation of multi-metallic or higher-order polymeric structures. Furthermore, the introduction of the aromatic cyanophenethyl group can influence the photophysical properties of the resulting polymer, such as its fluorescence or phosphorescence, which is of interest for sensing and optoelectronic applications.

The synthesis of such functionalized polymers would involve reacting the pre-formed polymer ligand with this compound in a suitable solvent, often in the presence of a non-nucleophilic base to scavenge the methanesulfonic acid byproduct. The degree of functionalization can be controlled by the stoichiometry of the reactants.

While direct examples of using this compound for this specific purpose are not extensively documented in mainstream literature, the N-alkylation of pyrazoles is a fundamental and widely used reaction in synthetic chemistry. The use of various alkyl halides and sulfonates to functionalize pyrazole-containing molecules and ligands is well-established, providing a strong precedent for the utility of this compound in this application. For example, studies have shown the successful N-alkylation of pyrazoles with a variety of electrophiles, including those containing functional groups, to create diverse molecular architectures.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4-cyanophenethyl methanesulfonate in laboratory settings?

  • Synthesis : The compound can be synthesized via sulfonation of 4-cyanophenethyl alcohol using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Reaction progress is monitored by thin-layer chromatography (TLC) .
  • Characterization : Nuclear magnetic resonance (NMR; ¹H and ¹³C) confirms structural integrity, while high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) ensures purity (>95%). Mass spectrometry (MS) provides molecular ion verification (expected [M+H]⁺ at m/z 244.1) .

Q. How can trace levels of this compound be quantified in biological matrices?

  • Methodology : Use reverse-phase HPLC coupled with a flame ionization detector (FID) or mass spectrometer. A validated protocol for similar methanesulfonates achieved a limit of quantification (LOQ) of 0.4 µg/g and recovery rates of 82–97% . Calibration curves (R² ≥ 0.999) should be prepared in triplicate, with system precision maintained below 5% RSD .

Q. What safety protocols are essential when handling this compound?

  • Guidelines : Classified as a potential mutagen and carcinogen based on structural analogs like ethyl methanesulfonate (EMS). Use fume hoods, nitrile gloves, and lab coats. Store at 2–8°C in amber glass vials. Waste must be neutralized with 1 M NaOH before disposal .

Advanced Research Questions

Q. How can researchers optimize the concentration of this compound for mutagenesis studies in plant models?

  • Experimental Design : Conduct dose-response assays (e.g., 0.1–5 mM) on Arabidopsis seedlings. Monitor germination rates and root elongation. For EMS, 1–3 mM balances mutagenic efficiency (≥500 mutations per genome) with <30% lethality . Include negative (solvent) and positive controls (e.g., 0.1% EMS) in 96-well plates to validate plate orientation and assay consistency .

Q. What strategies resolve contradictory genotoxicity data for this compound across in vitro and in vivo systems?

  • Data Analysis : Cross-validate using complementary assays (e.g., comet assay for DNA damage, micronucleus test for chromosomal aberrations). For instance, prickly pear juice reduced EMS-induced micronuclei by 40–60% in murine models, highlighting the role of antioxidants in modulating toxicity . Control variables like pH, temperature, and metabolic activation (S9 liver enzymes) to isolate confounding factors .

Q. How does this compound compare to CRISPR-based methods for targeted mutagenesis?

  • Mechanistic Comparison : Unlike CRISPR’s precision (single-nucleotide edits), methanesulfonates induce random point mutations (e.g., GC→AT transitions). While CRISPR dominates in publications post-2016, alkylating agents remain valuable for unbiased forward genetic screens. EMS mutagenesis in rice identified OsFPN1 mutants with altered cobalt/nickel transport, demonstrating utility in functional genomics .

Methodological Notes

  • Data Tables :

    ParameterValueReference
    LOQ0.4 µg/g
    Recovery Rate (EMS)82–97%
    EMS Mutagenic Dose1–3 mM
    System Precision (RSD)<5%
  • Critical Citations :

    • Analytical validation protocols for methanesulfonates .
    • Dose optimization in mutagenesis .
    • Genotoxicity assay design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.